Barium formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

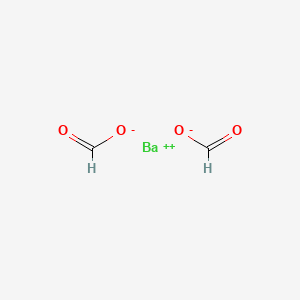

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ba/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFOSWFWQAUFFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(CHO2)2, C2H2BaO4 | |

| Record name | barium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202440 | |

| Record name | Barium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-43-5 | |

| Record name | Barium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05JCC9F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Crystal Architecture of Barium Formate: A Technical Guide

For Immediate Release

Palo Alto, CA – October 31, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the crystal structure and space group of barium formate (Ba(HCOO)₂). This guide consolidates available crystallographic data, outlines experimental methodologies for its characterization, and provides visual representations of its structural relationships, serving as a vital resource for those utilizing this compound in advanced material synthesis and pharmaceutical applications.

This compound, a barium salt of formic acid, is a white crystalline solid known for its utility as a precursor in the manufacturing of high-temperature superconductors and other advanced ceramic materials.[1] Its crystal structure is fundamental to understanding its physical and chemical properties, which are critical for its application in various scientific and industrial fields.

Crystal Structure and Space Group

For illustrative purposes, a table of general physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | Ba(HCOO)₂ | [2][3] |

| Molecular Weight | 227.36 g/mol | [2][3] |

| Appearance | White crystalline solid | |

| Density | 3.21 g/cm³ | [3] |

| Crystal System | Monoclinic | [1] |

| Solubility in Water | Soluble | [3] |

| Solubility in Alcohol | Practically insoluble | [3] |

Experimental Determination of Crystal Structure

The primary technique for elucidating the crystal structure of materials like this compound is X-ray Diffraction (XRD) .[1] This method involves directing X-rays onto a single crystal or a powdered sample of the material and analyzing the resulting diffraction pattern.

Key Experimental Protocols:

1. Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound are required for this analysis. A common method for crystal growth is the slow evaporation of a saturated aqueous solution. An alternative method involves the reaction of crystalline barium carbonate with formic acid. In a typical synthesis, barium carbonate is added in portions to a 10-12% aqueous solution of formic acid at a controlled temperature of 25-40°C. The resulting solution is then cooled slowly to allow for the formation of well-defined crystals.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal, leading to the assignment of a space group. The positions of the atoms within the unit cell are then determined using various computational methods, and the structural model is refined to best fit the experimental data.

2. Powder X-ray Diffraction:

-

Sample Preparation: A polycrystalline powder of this compound is finely ground and packed into a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected at various angles.

-

Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline material. This pattern can be used to identify the substance and to determine its lattice parameters by comparing the peak positions to known standards or by using indexing software.

Logical Relationships in Crystal Structure Analysis

The process of determining the crystal structure of this compound follows a logical workflow, starting from the synthesis of the material to the final validation of its crystal structure. The following diagram illustrates this workflow.

This in-depth guide serves as a foundational resource for professionals working with this compound. While the complete crystallographic data remains a subject for further investigation, the information provided herein offers a robust starting point for research, development, and quality control applications.

References

An In-depth Technical Guide to Barium Formate: Chemical Formula and Molecular Weight

This technical guide provides a detailed analysis of the chemical formula and molecular weight of barium formate, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental properties, methodologies for characterization, and a summary of key quantitative data.

Chemical Formula and Structure

This compound is an inorganic compound, specifically the barium salt of formic acid.[1] It is comprised of a divalent barium cation (Ba²⁺) ionically bonded to two formate anions (HCOO⁻).

The standard representations of its chemical formula are:

This structure positions it as a metal carboxylate. The ionic nature of the bond between the alkaline earth metal and the organic formate anions dictates its chemical and physical properties, such as its crystalline structure and solubility.[1]

Caption: Logical diagram illustrating the formation of this compound from its constituent elements.

Molecular Weight

The molecular weight (M.W.) of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₂H₂BaO₄), the molecular weight is calculated as follows:

-

Barium (Ba): 1 x 137.33 u

-

Carbon (C): 2 x 12.01 u

-

Hydrogen (H): 2 x 1.008 u

-

Oxygen (O): 4 x 16.00 u

Summing these values results in a molecular weight of approximately 227.36 g/mol .[1][][3][5]

Caption: Workflow for the calculation of the molecular weight of this compound.

Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₂BaO₄ | [1][][3][4][5] |

| Condensed Formula | Ba(HCOO)₂ | [1][3] |

| Molecular Weight | 227.36 g/mol | [1][][3][5] |

| Monoisotopic Mass | 227.900556 Da | [4][5] |

| Elemental Composition | C: 10.57%, H: 0.89%, Ba: 60.40%, O: 28.15% | [3] |

Experimental Protocols and Characterization

The determination and confirmation of the chemical formula and molecular weight of a compound like this compound involve several key analytical techniques. The principles of these methodologies are outlined below.

4.1 Elemental Analysis

This technique is used to determine the empirical formula by quantifying the mass percentages of the constituent elements.

-

Methodology: A precisely weighed sample of this compound is subjected to combustion analysis for carbon and hydrogen. Oxygen content is often determined by pyrolysis. Barium content can be determined via gravimetric analysis, where it is precipitated as a stable, insoluble salt (e.g., barium sulfate), or by atomic spectroscopy techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).

-

Data Output: The analysis yields the percent composition of C, H, Ba, and O, which is used to calculate the simplest whole-number ratio of atoms in the compound.

4.2 X-ray Crystallography

X-ray diffraction (XRD) is the definitive method for elucidating the three-dimensional crystal structure of a solid, thereby confirming the molecular formula and connectivity of atoms.

-

Methodology: A single crystal of this compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, revealing the precise locations of the barium, carbon, oxygen, and hydrogen atoms within the unit cell. Studies have identified that this compound possesses a monoclinic crystal system.[1]

-

Data Output: Provides atomic coordinates, bond lengths, bond angles, and the exact arrangement of Ba²⁺ and HCOO⁻ ions in the crystal lattice, confirming the formula Ba(HCOO)₂.

4.3 Vibrational Spectroscopy (FTIR/Raman)

These techniques are crucial for confirming the presence of functional groups, in this case, the formate ion.

-

Methodology: The sample is exposed to infrared (FTIR) or laser (Raman) radiation. The molecule absorbs energy at specific frequencies corresponding to its vibrational modes (e.g., C-H stretch, C=O stretch, O-C-O bend). The resulting spectrum provides a "fingerprint" of the formate anion.

-

Data Output: A spectrum showing characteristic absorption bands for the formate ion, confirming its presence as the counter-ion to barium.

References

Solubility Profile of Barium Formate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of barium formate in aqueous and organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise solubility data and standardized experimental protocols.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the solvent and temperature. Below are tabulated data summarizing its solubility in water and various organic solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 26.2 |

| 10 | 28.0 |

| 20 | 29.9 |

| 30 | 31.9 |

| 40 | 34.0 |

| 50 | 36.3 |

| 60 | 38.6 |

| 70 | 41.3 |

| 80 | 44.2 |

| 90 | 47.6 |

| 100 | 51.3 |

Data sourced from the IUPAC-NIST Solubilities Database.[1][2][3]

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Acetone | 0 | 26.2 |

| 10 | 28.0 | |

| 20 | 31.9 | |

| 25 | 34.0 | |

| 30 | 38.6 | |

| 40 | 44.2 | |

| 50 | 47.6 | |

| 56 | 51.3 | |

| Ethanol | - | Insoluble |

| Diethyl Ether | - | Insoluble |

Data for acetone sourced from Sciencemadness Wiki[4]. Data for ethanol and diethyl ether indicates practical insolubility.[3][5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of an inorganic salt such as this compound in water, employing the isothermal gravimetric method. This method is based on achieving equilibrium at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Materials and Apparatus

-

This compound (analytical grade)

-

Distilled or deionized water

-

Thermostatic water bath with temperature control (±0.1°C)

-

Stirring device (magnetic stirrer and stir bars)

-

Conical flasks or sealed glass vessels

-

Analytical balance (±0.0001 g)

-

Syringe with a filter attachment (e.g., 0.45 µm pore size)

-

Pre-weighed evaporating dishes or weighing bottles

-

Drying oven

-

Desiccator

Experimental Procedure

-

Temperature Control: Set the thermostatic water bath to the desired temperature and allow it to stabilize.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in the thermostatic water bath and begin stirring to facilitate the dissolution process.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sampling:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter. This prevents the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the evaporating dish and the solution.

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the this compound (e.g., 110-120°C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).

-

-

Calculation of Solubility:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solid (this compound): (Weight of dish + dry solid) - (Weight of empty dish)

-

Mass of the solvent (water): Mass of the saturated solution - Mass of the dissolved solid

-

Solubility ( g/100 g water): (Mass of the dissolved solid / Mass of the solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.info [pharmacyjournal.info]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium formate, Ba(HCOO)₂, is a versatile chemical compound utilized in various industrial applications, including as a precursor for the synthesis of advanced materials like high-temperature superconductors. Its efficacy in these applications is intrinsically linked to its thermal decomposition behavior. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the multi-step degradation process, intermediate and final products, and the influence of the surrounding atmosphere. This document synthesizes key findings from thermal analysis studies, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways to serve as a valuable resource for researchers and professionals in materials science and drug development.

Introduction

The thermal decomposition of metal formates, particularly those of alkaline earth metals, is a subject of significant interest in inorganic and materials chemistry. Understanding the precise mechanism, including decomposition temperatures, intermediate species, and gaseous byproducts, is crucial for controlling the synthesis of metal oxides and carbonates with desired properties. This compound's decomposition is a key step in the production of barium-containing compounds for various advanced materials. This guide aims to provide a detailed technical understanding of this process.

The Multi-Step Decomposition Pathway

The thermal degradation of this compound is not a single-event process but rather a sequential decomposition that occurs in distinct stages. The process is initiated by heating the compound, which remains stable up to approximately 300-400°C[1]. Beyond this temperature, a two-step decomposition pathway is observed.

Step 1: Formation of Barium Oxalate Intermediate

The initial stage of decomposition involves the conversion of this compound into a key intermediate product, barium oxalate (BaC₂O₄). This transformation is a characteristic feature of the thermal decomposition of several alkali and alkaline earth metal formates[1]. The proposed reaction for this initial step is:

2 Ba(HCOO)₂ → BaC₂O₄ + BaH₂ + 2 CO + 2 H₂ (Note: The formation of barium hydride (BaH₂) is proposed in some literature, though further confirmation may be required).

This initial decomposition is accompanied by the evolution of gaseous products, primarily carbon monoxide (CO) and hydrogen (H₂).

Step 2: Decomposition of Barium Oxalate to Barium Carbonate

Upon further heating, the barium oxalate intermediate undergoes a second decomposition step to form the final solid residue, barium carbonate (BaCO₃)[1]. The reaction for this stage is:

BaC₂O₄ → BaCO₃ + CO

This step involves the release of additional carbon monoxide gas. Barium carbonate is thermally stable at the temperatures where barium oxalate decomposes and will only decompose into barium oxide (BaO) and carbon dioxide (CO₂) at much higher temperatures.

The overall decomposition can be summarized by the following logical progression:

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Barium Formate (FTIR and Raman Analysis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium formate, Ba(HCOO)₂, is an inorganic compound with applications in various fields, including as a precursor for the synthesis of other barium-containing materials and in certain catalytic processes. A thorough understanding of its molecular structure and vibrational dynamics is crucial for quality control, reaction monitoring, and predicting its behavior in different chemical environments. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the molecular vibrations of this compound.

This technical guide offers a comprehensive overview of the FTIR and Raman analysis of this compound. It details the theoretical basis for its vibrational modes, provides experimental protocols for sample analysis, and presents an interpretation of its spectral features. Due to the presence of two crystallographically non-equivalent formate ions in the lattice of anhydrous this compound, a characteristic doubling of the internal vibrational modes is observed in its spectra.[1] This phenomenon provides a key signature for the solid-state structure of the compound.

Theoretical Background: Vibrational Modes of the Formate Ion

The vibrational spectrum of this compound is dominated by the internal modes of the formate ion (HCOO⁻). The formate ion is a simple carboxylate with C₂ᵥ symmetry in its free state. However, in the solid-state crystal lattice of this compound, its symmetry is often lowered, leading to the activation of otherwise silent modes and the splitting of degenerate modes. The fundamental vibrational modes of the formate ion are:

-

C-H Stretching (ν(CH)) : This vibration occurs at a high frequency and is a sensitive indicator of the C-H bond strength.

-

Asymmetric OCO Stretching (νₐ(OCO)) : This mode involves the out-of-phase stretching of the two C-O bonds.

-

Symmetric OCO Stretching (νₛ(OCO)) : This involves the in-phase stretching of the two C-O bonds.

-

CH Bending (δ(CH)) : This in-plane bending or scissoring motion of the C-H bond is a characteristic feature.

-

OCO Bending (δ(OCO)) : This scissoring motion of the O-C-O group occurs at a lower frequency.

-

CH Wagging (ω(CH)) : This is an out-of-plane bending vibration of the C-H bond.

-

OCO Rocking (ρ(OCO)) : This is an in-plane rocking motion of the OCO group.

The interaction with the barium cation and the crystal packing forces in the solid state can cause shifts in the frequencies of these modes compared to the free formate ion.

Experimental Protocols

The successful acquisition of high-quality FTIR and Raman spectra of this compound is contingent upon proper sample preparation and instrument configuration.

Sample Preparation

For reliable and reproducible spectroscopic analysis, the use of high-purity this compound is recommended. A common method for its synthesis involves the reaction of crystalline barium carbonate with formic acid.

Synthesis of High-Purity this compound:

-

Slowly add portions of barium carbonate to a 10-12% aqueous solution of formic acid at 25-40 °C, using a 10-20% excess of formic acid relative to the stoichiometric amount.

-

After the addition is complete, cool the reaction mixture while stirring.

-

Filter the precipitated this compound crystals.

-

Wash the crystals with a saturated aqueous solution of pure this compound.

-

Press the crystals to remove excess liquid and dry them at 80-90 °C.

For FTIR Analysis (KBr Pellet Method):

The KBr pellet technique is a common method for analyzing solid samples in transmission mode.

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to eliminate moisture, which has strong infrared absorption bands.

-

Grind a small amount of this compound (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

For Raman Spectroscopy:

Raman spectroscopy of solid samples is generally simpler in terms of sample preparation.

-

Place a small amount of the crystalline this compound powder onto a microscope slide or into a sample holder.

-

If using a Raman microscope, focus the laser onto the sample. The use of a low-power laser objective is initially recommended to avoid sample burning.

-

The acquisition time and laser power may need to be optimized to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.

Instrumentation and Data Acquisition

FTIR Spectroscopy:

-

Spectrometer: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet should be collected before scanning the sample pellet.

Raman Spectroscopy:

-

Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a charge-coupled device (CCD) detector.

-

Laser Power: The laser power should be adjusted to be as low as possible to prevent sample fluorescence and thermal decomposition.

-

Spectral Range: A typical range would be from 100 cm⁻¹ to 3500 cm⁻¹.

-

Acquisition Time: The integration time will depend on the Raman scattering efficiency of the sample and the laser power.

Data Presentation: Vibrational Band Assignments

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) - FTIR | Approximate Wavenumber (cm⁻¹) - Raman | Assignment Description |

| ν(CH) | ~2850 - 2950 | ~2850 - 2950 | C-H stretching |

| νₐ(OCO) | ~1570 - 1620 (often split) | ~1570 - 1620 (often weak) | Asymmetric OCO stretching |

| νₛ(OCO) | ~1350 - 1390 (often split) | ~1350 - 1390 (strong) | Symmetric OCO stretching |

| δ(CH) | ~1380 - 1420 | ~1380 - 1420 | In-plane C-H bending (scissoring) |

| δ(OCO) | ~770 - 790 (often split) | ~770 - 790 | OCO bending (scissoring) |

| Lattice Modes | < 400 | < 400 | Vibrations of the crystal lattice involving Ba²⁺ ions |

Note: The exact peak positions can vary slightly depending on the specific crystalline form, sample preparation, and instrument calibration.

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the vibrational analysis of this compound.

Caption: Experimental workflow for the vibrational analysis of this compound.

Structure-Spectrum Correlation

The relationship between the molecular structure of this compound and its observed vibrational spectra is depicted in the following diagram.

Caption: Correlation between this compound's structure and its spectral features.

Conclusion

The vibrational spectroscopy of this compound provides detailed insights into its molecular structure and bonding. The characteristic doubling of the internal formate ion vibrations in the FTIR and Raman spectra serves as a clear indicator of the presence of crystallographically non-equivalent formate groups within the solid-state lattice. By following standardized experimental protocols and understanding the theoretical basis of the vibrational modes, researchers can effectively utilize FTIR and Raman spectroscopy for the identification, characterization, and quality control of this compound in various scientific and industrial applications. Further research to obtain and publish a definitive, high-resolution, and fully assigned vibrational spectrum of pure, crystalline this compound would be a valuable contribution to the field.

References

Physical and chemical properties of Barium formate

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula Ba(HCOO)₂, is the barium salt of formic acid.[1] It is an inorganic compound that serves as a significant subject of study in inorganic chemistry and a valuable precursor in materials science.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its thermal decomposition and synthesis.

Core Properties

This compound is a white to off-white crystalline powder.[2] It is recognized as a metal carboxylate, combining the properties of the alkaline earth metal barium with the organic formate anion.[1]

General and Physical Properties

The fundamental physical and identifying properties of this compound are summarized in the table below. The compound is poisonous and should be handled with appropriate safety precautions.[3]

| Property | Value | Source |

| Molecular Formula | C₂H₂BaO₄ | [3][4][5][6] |

| Molecular Weight | 227.36 g/mol | [2][3][4][5][6][7] |

| Appearance | White to off-white crystalline powder/crystals | [2][3][4][6][7] |

| Density | 3.21 g/cm³ | [2][3][4][6][7] |

| Decomposition Temperature | 350-400 °C | [1][8] |

| Boiling Point | 100.6 °C at 760 mmHg | [7] |

| Flash Point | 29.9 °C | [7] |

| CAS Number | 541-43-5 | [3][5][6][7][8] |

Solubility

This compound is soluble in water and practically insoluble in ethanol and diethyl ether.[3][4][6][7][8] The solubility in water is temperature-dependent.

| Temperature | Solubility (g / 100g H₂O) | Source |

| 1 °C | ~27.8 g (as dihydrate) | [9] |

| Cold Water | 25 g (1 part in 4 parts water) | [3] |

| 28 °C | ~34.3 g (as dihydrate) | [9] |

| Boiling Water | 33.3 g (1 part in 3 parts water) | [3] |

Crystal Structure

The crystal structure of this compound has been identified as belonging to the monoclinic crystal system for the anhydrous form.[1][9] A dihydrate form also exists, which crystallizes in the orthorhombic system and is isomorphous with calcium and strontium formate.[9] X-ray diffraction (XRD) is the primary technique used to determine these crystal structures, revealing the unit cell parameters and atomic positions within the lattice.[1] Vibrational spectra studies have shown a doubling of the internal modes of the formate ions, which indicates the presence of two crystallographically non-equivalent sets of formate ions within the crystal lattice.[1]

Chemical Properties and Reactivity

Thermal Decomposition

The thermal decomposition of this compound is a sequential, multi-step process, not a single event.[1] Upon heating, it remains stable up to approximately 300–400°C, after which it begins to decompose.[1] The process involves the formation of a key intermediate, barium oxalate (BaC₂O₄), which then further decomposes to the final solid residue, barium carbonate (BaCO₃).[1] This two-step pathway is a characteristic feature of the thermal decomposition of several alkali and alkaline earth metal formates.[1]

Synthesis

This compound can be prepared through the reaction of a barium source, such as barium carbonate or barium hydroxide, with formic acid.[9][10]

Reaction with Barium Hydroxide: Ba(OH)₂ + 2HCOOH → Ba(HCOO)₂ + 2H₂O[9]

Reaction with Barium Carbonate: BaCO₃ + 2HCOOH → Ba(HCOO)₂ + H₂O + CO₂

References

- 1. This compound | 541-43-5 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C2H2BaO4 | CID 68326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 541-43-5 [m.chemicalbook.com]

- 7. Cas 541-43-5,this compound | lookchem [lookchem.com]

- 8. This compound [chemister.ru]

- 9. Bariumformiat – Wikipedia [de.wikipedia.org]

- 10. RU2564857C1 - Method of producing this compound - Google Patents [patents.google.com]

Barium Formate as a Precursor in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium formate, Ba(HCOO)₂, is a versatile and highly effective precursor in the synthesis of a wide array of advanced materials. Its utility in materials science stems from its decomposition into barium carbonate (BaCO₃) and subsequently barium oxide (BaO), which are fundamental building blocks for various functional ceramics, nanoparticles, and thin films. This guide provides a comprehensive overview of the applications of this compound as a precursor, detailing experimental protocols, presenting quantitative data, and visualizing key processes to facilitate its use in research and development.

The selection of a suitable precursor is a critical step in the synthesis of materials with desired properties. This compound offers several advantages, including its relatively low decomposition temperature and the formation of well-defined intermediate products. These characteristics allow for greater control over the final material's morphology, crystallinity, and purity. This document will delve into the synthesis of materials such as barium titanate (BaTiO₃), a key ferroelectric material, and its applications in electronics.

Applications of this compound as a Precursor

This compound is a crucial starting material for the synthesis of a variety of barium-containing compounds. Its primary role is to provide a reliable and controllable source of barium ions upon thermal decomposition. The main applications are centered around the production of perovskite ceramics, high-temperature superconductors, and functional nanoparticles.

Synthesis of Barium Titanate (BaTiO₃)

Barium titanate is a widely studied ferroelectric ceramic with applications in multilayer ceramic capacitors (MLCCs), piezoelectric sensors, and electro-optic devices.[1] this compound can be used in both solid-state and wet-chemical synthesis routes to produce BaTiO₃ powders and thin films. In a typical solid-state reaction, this compound is mixed with titanium dioxide (TiO₂) and calcined at elevated temperatures.[2] The decomposition of this compound to barium carbonate is a key intermediate step in this process.

Wet-chemical methods, such as sol-gel and chemical solution deposition (CSD), offer better control over stoichiometry and morphology. In these methods, a solution containing this compound and a titanium precursor (e.g., titanium isopropoxide) is prepared and then processed to form a gel or a thin film, followed by thermal treatment.[3]

Preparation of Other Barium-Based Perovskites

The utility of this compound extends to the synthesis of other important perovskite materials like barium zirconate (BaZrO₃). BaZrO₃ is a promising material for applications in proton-conducting solid oxide fuel cells and as a dielectric material.[4] The synthesis of BaZrO₃ can be achieved through solid-state reaction of this compound with zirconium dioxide (ZrO₂) or via wet-chemical routes using a zirconium precursor.[5][6]

High-Temperature Superconductors

This compound is also a precursor for the synthesis of yttrium barium copper oxide (YBa₂Cu₃O₇₋ₓ, YBCO), a high-temperature superconductor.[7] In the synthesis of YBCO, this compound is mixed with yttrium and copper precursors, and the mixture is subjected to a series of heat treatments in an oxygen atmosphere to form the superconducting phase.[8][9]

Nanoparticle Synthesis

The controlled decomposition of this compound can be utilized to synthesize barium oxide (BaO) and barium carbonate (BaCO₃) nanoparticles. The size and morphology of these nanoparticles can be influenced by factors such as the precursor concentration and the reaction temperature.[10][11] These nanoparticles have applications in catalysis, as additives in polymers, and in medical imaging.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of materials. The following sections provide standardized protocols for key experiments using this compound as a precursor.

Protocol 1: Solid-State Synthesis of Barium Titanate (BaTiO₃) Powder

This protocol outlines the conventional solid-state reaction method for synthesizing BaTiO₃ powder.

Materials:

-

This compound (Ba(HCOO)₂)

-

Titanium Dioxide (TiO₂, anatase or rutile)

-

Acetone

-

Agate mortar and pestle

-

High-temperature furnace

Procedure:

-

Accurately weigh equimolar amounts of this compound and titanium dioxide.

-

Transfer the powders to an agate mortar.

-

Add a small amount of acetone to create a slurry and grind the mixture thoroughly for at least 30 minutes to ensure homogeneity.

-

Dry the mixture in an oven at 100°C for 1 hour to evaporate the acetone.

-

Transfer the dried powder to an alumina crucible.

-

Place the crucible in a high-temperature furnace and calcine the powder. A typical calcination profile involves heating to 900-1100°C for 2-4 hours.[2][12] The heating and cooling rates should be controlled (e.g., 5°C/min) to avoid thermal shock.

-

After calcination, allow the furnace to cool down to room temperature.

-

The resulting white powder is barium titanate. Characterize the powder using techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure, and scanning electron microscopy (SEM) to analyze the morphology.

Protocol 2: Chemical Solution Deposition (CSD) of Barium Titanate (BaTiO₃) Thin Films

This protocol describes a general procedure for the fabrication of BaTiO₃ thin films on a substrate using the CSD method.

Materials:

-

This compound (Ba(HCOO)₂)

-

Titanium Isopropoxide (Ti[OCH(CH₃)₂]₄)

-

2-Methoxyethanol (as solvent)

-

Acetic Acid (as chelating agent)

-

Substrate (e.g., platinized silicon)

-

Spin coater

-

Hot plate

-

Tube furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve this compound in 2-methoxyethanol with the aid of acetic acid. The acetic acid acts as a chelating agent to stabilize the precursor solution.

-

In a separate container, dissolve titanium isopropoxide in 2-methoxyethanol.

-

Mix the two solutions in the desired stoichiometric ratio (Ba:Ti = 1:1) and stir for several hours to obtain a clear and stable precursor solution. The final concentration of the solution will influence the thickness of the resulting film.

-

-

Spin Coating:

-

Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Place the substrate on the spin coater chuck.

-

Dispense a few drops of the precursor solution onto the substrate.

-

Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to form a uniform wet film.

-

-

Drying and Pyrolysis:

-

Transfer the coated substrate to a hot plate and dry at a low temperature (e.g., 150°C) for 5-10 minutes to remove the solvent.

-

Increase the temperature to a higher value (e.g., 350-400°C) for another 10 minutes to pyrolyze the organic components.

-

-

Annealing:

-

Place the pyrolyzed film in a tube furnace and anneal at a high temperature (e.g., 600-800°C) in air or oxygen to crystallize the BaTiO₃ phase.[13]

-

-

Multilayer Deposition (Optional):

-

Repeat steps 2-4 to achieve the desired film thickness.

-

-

Characterization:

-

Analyze the crystalline structure and orientation of the film using XRD.

-

Examine the surface morphology and thickness using SEM or atomic force microscopy (AFM).

-

Measure the dielectric and ferroelectric properties of the film.

-

Quantitative Data

The properties of the final material are highly dependent on the synthesis parameters. This section summarizes key quantitative data from the literature in tabular format for easy comparison.

Table 1: Influence of Calcination Temperature on Barium Titanate Properties

| Precursor System | Calcination Temperature (°C) | Calcination Time (h) | Resulting Phase | Crystallite Size (nm) | Reference |

| BaCO₃ + TiO₂ | 900 | 3 | BaTiO₃ (Tetragonal) | 35-45 | [2] |

| BaCO₃ + TiO₂ | 1000 | 3 | BaTiO₃ (Tetragonal) | 50-60 | [12] |

| BaCO₃ + TiO₂ | 1100 | 3 | BaTiO₃ (Tetragonal) | >100 | [12] |

| Ba[Ti(C₆H₄O₂)₃] | 700 | 3 | BaTiO₃ (Cubic) | ~30 | [12] |

| Ba[Ti(C₆H₄O₂)₃] | 900 | 3 | BaTiO₃ (Tetragonal) | ~50 | [12] |

Table 2: Effect of Precursor Concentration on Nanoparticle Size

| Nanoparticle System | Precursor Concentration | Stabilizer/Capping Agent | Resulting Average Particle Size (nm) | Reference |

| Iron Oxide | Increasing | Oleic Acid | Non-monotonic (initial increase, then decrease) | [14] |

| Ag₂Se | 1:1 (AgNO₃:Se) | Starch | 1.92 | [10] |

| Ag₂Se | 1:2 (AgNO₃:Se) | Starch | 4.44 | [10] |

| Ag₂Se | 2:1 (AgNO₃:Se) | Starch | 5.30 | [10] |

| CeₓSn₁₋ₓO₂ | x = 0.00 | PVP | 6 | [11] |

| CeₓSn₁₋ₓO₂ | x = 1.00 | PVP | 21 | [11] |

Note: While direct quantitative data for this compound concentration is limited in the reviewed literature, the general trend observed for other precursors suggests that increasing precursor concentration often leads to an increase in nanoparticle size, although other factors like the stabilizer can introduce more complex relationships.

Visualizations

Diagrams are provided to illustrate key processes involving this compound as a precursor.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a critical step in the synthesis of various barium-containing materials. The process typically involves the formation of barium carbonate as an intermediate, which then decomposes at higher temperatures to barium oxide.

Caption: Thermal decomposition pathway of this compound to barium oxide.

Experimental Workflow for Chemical Solution Deposition (CSD)

The CSD process is a multi-step method for fabricating thin films from a precursor solution. The following workflow illustrates the key stages.[15][16][17][18][19]

Caption: General workflow for Chemical Solution Deposition (CSD).

Conclusion

This compound is a highly valuable precursor in materials science, enabling the synthesis of a diverse range of functional materials with controlled properties. Its predictable decomposition behavior and compatibility with various synthesis techniques, including solid-state reactions and chemical solution deposition, make it an attractive choice for researchers and engineers. This guide has provided a foundational understanding of its applications, detailed experimental protocols, and a summary of quantitative data to aid in the design and execution of materials synthesis. The visualized workflows offer a clear and concise representation of the key processes, further facilitating the adoption of this compound in advanced materials research and development. Further investigation into the direct quantitative effects of this compound concentration on material properties will continue to enhance its utility in producing tailored nanomaterials and thin films.

References

- 1. Methods for the synthesis of barium titanate as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]

- 2. rroij.com [rroij.com]

- 3. Barium titanate synthesis | PPTX [slideshare.net]

- 4. ERIC - EJ1104112 - Synthesis and Characterization of a Perovskite Barium Zirconate (BaZrO[subscript 3]): An Experiment for an Advanced Inorganic Chemistry Laboratory, Journal of Chemical Education, 2016-Jun [eric.ed.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of YBa2Cu3O7−x using barium hydroxide flux | Journal of Materials Research | Cambridge Core [cambridge.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. chalcogen.ro [chalcogen.ro]

- 11. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceasia.org [scienceasia.org]

- 13. Chemical Solution Deposition of Barium Titanate Thin Films with Ethylene Glycol as Solvent for Barium Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ris.utwente.nl [ris.utwente.nl]

- 19. researchgate.net [researchgate.net]

Monoclinic Barium Formate: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characterization, and thermal properties of monoclinic barium formate, tailored for researchers, scientists, and professionals in drug development.

This compound, with the chemical formula Ba(HCOO)₂, is the barium salt of formic acid. It crystallizes in the monoclinic system, a fact of significant interest to crystallographers and material scientists.[1] This compound serves as a valuable precursor in the synthesis of advanced materials, including high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO).[1] Its utility stems from its solubility characteristics and its behavior upon thermal decomposition. This guide provides a comprehensive overview of the monoclinic crystal system of this compound, detailing its synthesis, structural properties, and thermal decomposition pathway.

Physicochemical Properties

This compound is a crystalline solid with a density of approximately 3.21 g/cm³.[2] It is soluble in water and practically insoluble in ethanol.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂H₂BaO₄ | --INVALID-LINK-- |

| Molecular Weight | 227.36 g/mol | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Density | 3.21 g/cm³ | [2] |

| Solubility in Water | Soluble | [2] |

| Solubility in Ethanol | Insoluble | [2] |

Table 1: Physicochemical Properties of this compound

Crystallographic Data

The crystal structure of this compound has been identified as belonging to the monoclinic crystal system.[1] This system is characterized by three unequal crystallographic axes, with one axis being perpendicular to the plane formed by the other two. Despite extensive searches of crystallographic databases and scientific literature, specific, experimentally determined lattice parameters (a, b, c, and β) and the definitive space group for monoclinic this compound could not be located in publicly accessible records. Further single-crystal X-ray diffraction studies are required to elucidate these fundamental structural details.

Experimental Protocols

Synthesis of this compound Crystals

A common method for the synthesis of high-purity this compound crystals involves the reaction of barium carbonate with formic acid. The following protocol is adapted from a patented method:

Materials:

-

Barium carbonate (crystalline)

-

Formic acid (10-12% aqueous solution)

-

Saturated aqueous this compound solution (for washing)

-

Deionized water

Procedure:

-

To a 10-12% aqueous solution of formic acid, add crystalline barium carbonate in portions at a rate of 10-50 g/min . Maintain the reaction temperature between 25-40°C. It is recommended to use a 10-20% excess of formic acid relative to the stoichiometric amount.

-

Allow an interval of 10-30 minutes between the addition of each portion of barium carbonate.

-

After the final addition of barium carbonate, cool the reaction mixture to room temperature while stirring continuously.

-

Filter the precipitated this compound crystals from the solution.

-

Wash the collected crystals with a pre-purified, saturated aqueous solution of this compound.

-

Press the crystals to remove excess liquid.

-

Dry the purified this compound crystals at a temperature of 80-90°C.

X-ray Diffraction (XRD) Analysis

To confirm the monoclinic crystal structure of synthesized this compound, powder X-ray diffraction (XRD) is the primary analytical technique.

Instrumentation:

-

A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is suitable.

Sample Preparation:

-

Grind the crystalline this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

Data Collection:

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

-

The resulting diffraction pattern should be indexed to a monoclinic unit cell. Rietveld refinement can be employed to determine the lattice parameters and space group, provided a suitable starting model is available.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the thermal stability and decomposition of this compound. The thermal decomposition is not a single-step process but occurs sequentially.[1]

Upon heating, this compound is stable up to approximately 300-400°C.[1] Beyond this temperature, it decomposes, first forming a barium oxalate intermediate (BaC₂O₄).[1] With further heating, the barium oxalate decomposes to yield the final solid residue, barium carbonate (BaCO₃).[1]

The expected thermal decomposition pathway is as follows:

-

Decomposition of this compound: Ba(HCOO)₂ (s) → BaC₂O₄ (s) + H₂ (g) + CO (g)

-

Decomposition of Barium Oxalate: BaC₂O₄ (s) → BaCO₃ (s) + CO (g)

| Temperature Range (°C) | Mass Loss (%) | Event |

| 300 - 400 | Initial decomposition | Decomposition of this compound to Barium Oxalate |

| > 400 | Further decomposition | Decomposition of Barium Oxalate to Barium Carbonate |

Table 2: Thermal Decomposition Events of this compound

Conclusion

This compound is a significant inorganic compound with a monoclinic crystal structure that plays a crucial role as a precursor in materials science. This guide has provided a detailed overview of its synthesis, characterization, and thermal properties. While the monoclinic nature of its crystal system is established, a definitive determination of its lattice parameters and space group from publicly available data remains an area for future research. The experimental protocols and decomposition pathways detailed herein offer a solid foundation for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Barium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of barium formate, Ba(HCOO)₂. It covers the synthesis, structural characteristics, thermal properties, and spectroscopic signatures of this compound and its coordination complexes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key concepts and workflows.

Introduction to this compound

This compound is the barium salt of formic acid, with the chemical formula Ba(HCOO)₂.[1] As a member of the alkaline earth metal formates, its coordination chemistry is a subject of interest for the development of new materials with diverse applications, including as precursors for high-temperature superconductors and in the formation of metal-organic frameworks (MOFs).[2][3] In the context of biomedical applications, barium compounds, particularly barium sulfate, are well-known as contrast agents in medical imaging.[4] The exploration of this compound coordination chemistry can pave the way for novel drug delivery systems and functional biomaterials.[5]

Synthesis of this compound and its Coordination Complexes

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of barium carbonate with formic acid.[6]

Experimental Protocol:

-

To a 10-12% aqueous solution of formic acid, add crystalline barium carbonate in portions at a rate of 10-50 g/min . It is recommended to maintain a 10-20% excess of formic acid from the stoichiometric amount.

-

The reaction should be carried out at a temperature of 25-40°C with an interval of 10-30 minutes between each addition of barium carbonate to control the effervescence of carbon dioxide.

-

After the addition is complete, cool the reaction mixture to room temperature while stirring.

-

The precipitated this compound crystals are then isolated by filtration.

-

The crystals are washed with a pre-purified saturated aqueous solution of this compound.

-

Finally, the purified crystals are dried at a temperature of 80-90°C.

Synthesis of Barium-Based Metal-Organic Frameworks (MOFs)

Barium-based MOFs can be synthesized using various methods, with the solvothermal method being a common approach.

Experimental Protocol for a 3D Ba(II)-MOF with Isonicotinic Acid N-oxide (HINO): [7]

-

A mixture of barium chloride dihydrate (BaCl₂·2H₂O) as the metal salt and isonicotinic acid N-oxide (HINO) as the organic ligand is prepared.

-

The reactants are dissolved in a suitable solvent, such as dimethylformamide (DMF), in a sealed reaction vessel.

-

The mixture is heated under solvothermal conditions (e.g., in an oven at a specific temperature for a set period).

-

After the reaction is complete, the vessel is cooled to room temperature, yielding crystalline Ba(II)-MOF, [Ba(INO)₂]n.

-

The resulting product is then washed with fresh solvent and dried.

Structural Chemistry and Crystallographic Data

The coordination environment of the barium ion in its formate complexes is a key aspect of their chemistry. Barium, as a large alkaline earth metal, typically exhibits high coordination numbers, commonly ranging from 8 to 12.[8][9][10] The formate ligand (HCOO⁻) can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and more complex bridging modes, leading to the formation of diverse architectures from simple salts to one-, two-, and three-dimensional coordination polymers and MOFs.

Below is a logical workflow for determining the crystal structure of a this compound coordination compound.

Crystal Structure Determination Workflow

Crystallographic Data of this compound and Coordination Complexes

The following tables summarize the crystallographic data for this compound and some of its coordination complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ba(HCOO)₂ | Monoclinic | P2₁/c | - | - | - | - | [11] |

| [Ba(H₂O)₂(NMF)₂(4-nba)₂] | Monoclinic | C2/c | 29.436(6) | 8.053(2) | 10.701(2) | 98.43(3) | |

| [Ba(INO)₂]n | Monoclinic | Cc | 16.3614(7) | 11.2635(4) | 7.4240(3) | - | [7] |

| {[Ba₄Cl][Mn₃(HCO₂)₁₃]}n | Tetragonal | P4cc | 16.134(3) | 16.134(3) | 10.363(3) | 90 | [12] |

| {[Ba₄Cl][Co₃(HCO₂)₁₃]}n | Tetragonal | P4cc | 16.038(3) | 16.038(3) | 10.302(3) | 90 | [12] |

| {[Ba₄Cl][Mg₃(HCO₂)₁₃]}n | Tetragonal | P4cc | 16.051(3) | 16.051(3) | 10.321(3) | 90 | [12] |

NMF = N-methylformamide; 4-nba = 4-nitrobenzoate; INO = isonicotinic acid N-oxide

Selected Bond Lengths and Angles

The table below presents selected bond lengths for a this compound coordination polymer.

| Compound | Bond | Length (Å) | Ref. |

| [Ba(H₂O)₂(NMF)₂(4-nba)₂] | Ba-O(NMF) | 2.749(3) | |

| Ba-O(4-nba) | 2.789(3) | ||

| Ba-O(H₂O) | 2.812(3) | ||

| Ba-O(bridging) | 2.953(4) |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for evaluating the thermal stability of this compound coordination compounds and understanding their decomposition pathways.

The general thermal decomposition pathway for many barium carboxylates, including the formate, involves the formation of barium carbonate as a final residue.

Thermal Decomposition Pathway

Thermal Decomposition Data

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Final Residue | Ref. |

| [Ba(H₂O)₂(NMF)₂(4-nba)₂] | Loss of water and NMF molecules | 100-300 | - | BaCO₃ | |

| Ba-MOF with MTA linker (UPJS-16) | Stable after desolvation | Up to ~300 | - | - | [13] |

MTA = extended tetrahedral linker

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the coordination environment of the formate ligand and the overall structure of the complex.

Vibrational Modes of the Formate Ion

The formate ion has several characteristic vibrational modes that are sensitive to its coordination environment.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| ν(C-H) | ~2897 | C-H stretching |

| νₐₛ(COO) | 1580-1650 | Asymmetric C-O stretching |

| νₛ(COO) | 1350-1400 | Symmetric C-O stretching |

| δ(O-C-O) | ~770 | O-C-O bending (scissoring) |

The separation between the asymmetric and symmetric C-O stretching frequencies (Δν = νₐₛ(COO) - νₛ(COO)) is often used to infer the coordination mode of the carboxylate group.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, the principles of its coordination chemistry are relevant to drug development in several ways:

-

Drug Delivery Systems: Barium-based MOFs are being explored for their potential in drug delivery.[14] Their porous nature allows for the encapsulation of drug molecules, and the tunable surface chemistry can be functionalized for targeted delivery.

-

Bioimaging: Barium sulfate is a widely used contrast agent for X-ray imaging of the gastrointestinal tract.[4] The development of novel barium-based coordination polymers and nanoparticles could lead to improved contrast agents with enhanced biocompatibility and targeted delivery capabilities.

-

Formulation Science: Understanding the coordination of carboxylate-containing active pharmaceutical ingredients (APIs) with metal ions like barium is crucial for drug formulation and stability studies. Unintended complexation can affect the solubility, dissolution rate, and bioavailability of a drug.

The following diagram illustrates the potential application of a barium-based MOF in drug delivery.

Barium-MOF Drug Delivery Concept

Conclusion

The coordination chemistry of this compound is a rich and evolving field. The ability of the barium ion to adopt high coordination numbers and the versatility of the formate ligand's coordination modes give rise to a wide array of coordination polymers and metal-organic frameworks with interesting structural and physical properties. For researchers in materials science and drug development, a thorough understanding of the synthesis, structure, and properties of these compounds is essential for the rational design of new functional materials with potential applications in catalysis, gas storage, and biomedicine. This guide provides a foundational understanding and practical data to support further research and development in this exciting area.

References

- 1. This compound | C2H2BaO4 | CID 68326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaline Earth Metals Explained: From Magnesium to Radium [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. Researching | Synthesis of a Barium Metal-Organic Framework and Its Crystal Structure and Fluorescence Property [m.researching.cn]

- 8. chemistry-of-alkaline-earth-metals-it-is-not-all-ionic-and-definitely-not-boring - Ask this paper | Bohrium [bohrium.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structure of barium thioborate Ba7(BS3)4S. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Barium Formate

Introduction

Barium formate, Ba(HCOO)₂, is an alkaline earth metal salt with applications in various chemical syntheses and as a precursor for advanced materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its thermal stability and decomposition pathway is critical for process optimization, safety assessment, and the synthesis of high-purity downstream products. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing its multi-step decomposition process, gaseous byproducts, and the experimental protocols used for its characterization.

Thermal Decomposition Pathway and Mechanism

The thermal degradation of this compound is a complex, sequential process rather than a single-step event. The material is stable up to approximately 300-400°C, after which it undergoes a multi-step decomposition.[1] The process involves the formation of solid intermediates and the evolution of various gaseous products.[1]

The decomposition proceeds via two primary stages:

-

Formation of Intermediates: Initially, this compound decomposes to form barium oxalate (BaC₂O₄) and potentially barium hydride (BaH₂) as solid intermediates. This step is accompanied by the release of carbon monoxide (CO) and water (H₂O) vapor.[1]

-

Decomposition of Oxalate: Upon further heating, the barium oxalate intermediate decomposes into the final, more stable solid residue, barium carbonate (BaCO₃), releasing additional carbon monoxide.[1]

The proposed reaction sequence is as follows:

-

Step 1: 2 Ba(HCOO)₂ (s) → BaC₂O₄ (s) + BaH₂ (s) + 2 CO (g) + 2 H₂O (g)[1]

-

Step 2: BaC₂O₄ (s) → BaCO₃ (s) + CO (g)[1]

This pathway, involving a metal oxalate intermediate, is a characteristic feature of the thermal decomposition of several alkali and alkaline earth metal formates.[1]

Quantitative Decomposition Data

The following table summarizes the key parameters of the thermal decomposition process for this compound. The mass loss percentages are derived theoretically from the stoichiometry of the proposed reaction equations.

| Decomposition Step | Temperature Range (°C) | Solid Product(s) | Gaseous Product(s) | Theoretical Mass Loss (Cumulative %) |

| Step 1 | 300 - 400[1] | Barium Oxalate (BaC₂O₄), Barium Hydride (BaH₂) | Carbon Monoxide (CO), Water (H₂O)[1] | 20.25% |

| Step 2 | > 400 | Barium Carbonate (BaCO₃) | Carbon Monoxide (CO)[1] | 26.41% |

Experimental Protocols

The characterization of this compound's thermal stability is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[2][3] These techniques measure changes in mass and temperature differentials, respectively, as a function of temperature.

Methodology for Simultaneous TGA-DTA

A detailed protocol for analyzing the thermal decomposition of this compound using a simultaneous TGA-DTA instrument is provided below. This protocol is based on established methodologies for analyzing similar metal carboxylate salts.

1. Instrumentation:

-

A simultaneous TG-DTA or TG-DSC (Thermogravimetry-Differential Scanning Calorimetry) instrument capable of reaching at least 1000°C.

-

High-purity alumina (Al₂O₃) or platinum crucibles.

-

A microbalance with a sensitivity of 0.1 µg or better.[4]

-

A gas delivery system with mass flow controllers for precise atmosphere control.[3]

2. Sample Preparation:

-

Use a small sample mass, typically between 5-15 mg, to minimize thermal gradients within the sample.

-

Ensure the sample is a fine-grained powder to promote uniform heating and decomposition.

-

Place the sample evenly at the bottom of the crucible.

3. Experimental Conditions:

-

Purge Gas: High-purity inert gas such as nitrogen (N₂) or argon (Ar).

-

Flow Rate: A constant flow rate of 20-50 mL/min to ensure the efficient removal of evolved gaseous products.[5]

-

Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses. Slower rates (e.g., 5 °C/min) can be used to improve the resolution of overlapping decomposition steps.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800-900 °C to ensure complete decomposition to the final carbonate product.

-

Reference Material (for DTA): Use a thermally inert material, such as calcined alumina (α-Al₂O₃), as the reference.

4. Data Analysis:

-

The TGA curve will plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and is used to identify peak decomposition temperatures.

-

The DTA curve will plot the temperature difference (ΔT) between the sample and reference, revealing endothermic (heat-absorbing) or exothermic (heat-releasing) events associated with decomposition.

-

Correlate the mass loss steps from the TGA curve with the thermal events shown in the DTA curve to fully characterize each stage of the decomposition.

Visualization of Decomposition Pathway

The logical flow of the thermal decomposition of this compound can be visualized as a multi-step process involving the transformation of solid species and the release of gaseous products.

Figure 1: Thermal Decomposition Pathway of this compound

References

Barium Formate: A Technical Comparison of its Hydrated and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium formate, the barium salt of formic acid with the chemical formula Ba(HCOO)₂, is a versatile compound utilized in various chemical and material science applications. It serves as a precursor in the synthesis of high-temperature superconductors, particularly Yttrium Barium Copper Oxide (YBCO), and finds use in the production of other barium compounds and as a catalyst in organic synthesis.[1] Like many ionic salts, this compound can exist in both a hydrated form, incorporating water molecules within its crystal lattice, and an anhydrous form, which is devoid of such water of crystallization.

The presence or absence of this water of hydration significantly influences the physicochemical properties of the compound, including its crystal structure, solubility, thermal stability, and spectroscopic characteristics. For researchers, scientists, and professionals in drug development, a thorough understanding of these differences is paramount for process control, formulation development, and ensuring the desired material performance. While this compound is not typically used as an active pharmaceutical ingredient (API), its role as a potential excipient or in the synthesis of other materials used in the pharmaceutical industry necessitates a clear understanding of its properties.

This technical guide provides an in-depth comparison of this compound hydrate and its anhydrous counterpart, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing fundamental relationships to aid in their practical application.

Physicochemical Properties: A Comparative Analysis

The fundamental distinction between the hydrated and anhydrous forms of this compound lies in the presence of water molecules integrated into the crystal structure of the former. While the exact stoichiometry of the common hydrated form is not consistently reported in the literature, it is often referred to as this compound hydrate. The anhydrous form, in contrast, consists solely of barium and formate ions. This compositional difference gives rise to variations in their physical and chemical properties.

Data Summary

The following tables summarize the key quantitative data for both the hydrated and anhydrous forms of this compound based on available literature. It is important to note that specific experimental data for the hydrated form is less commonly reported than for the anhydrous form.

Table 1: General and Structural Properties

| Property | This compound Hydrate | Anhydrous this compound |

| Chemical Formula | Ba(HCOO)₂ · nH₂O | Ba(HCOO)₂ |

| Molecular Weight ( g/mol ) | Dependent on n | 227.36[2][3] |

| Appearance | Crystalline solid | Colorless crystals[2] |

| Crystal System | Not definitively reported | Monoclinic[1] |

| Density (g/cm³) | Not definitively reported | 3.21[2][4] |

Table 2: Solubility in Water

Generally, the anhydrous form of a salt tends to be more soluble in water than its hydrated form. The following data is for anhydrous this compound.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 26.2[5] |

| 10 | 28.0[5] |

| 20 | 29.9[5] |

| 30 | 31.9[5] |

| 40 | 34.0[5] |

| 50 | 36.3[5] |

| 60 | 38.6[5] |

| 70 | 41.3[5] |

| 80 | 44.2[5] |

| 90 | 47.6[5] |

| 100 | 51.3[5] |

Table 3: Thermal Properties

| Property | This compound Hydrate | Anhydrous this compound |

| Decomposition Temperature | Dehydration followed by decomposition | ~300-400 °C[1] |

| Decomposition Products | H₂O, BaC₂O₄ (intermediate), BaCO₃ (final) | BaC₂O₄ (intermediate), BaCO₃ (final)[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of both hydrated and anhydrous this compound.

Synthesis of this compound

1. Synthesis of Anhydrous this compound (Adapted from Patent RU2564857C1)

This method aims to produce high-purity anhydrous this compound.

-

Materials: Crystalline barium carbonate (BaCO₃), formic acid (HCOOH), distilled water.

-

Procedure:

-

Prepare a 10-12% aqueous solution of formic acid.

-

At a temperature of 25-40°C, add crystalline barium carbonate to the formic acid solution in portions at a rate of 10-50 g/min with an interval of 10-30 minutes between each portion. Use a 10-20% excess of formic acid compared to the stoichiometric amount.

-

After the addition is complete, cool the reaction mixture to room temperature while stirring.

-

Filter the precipitated this compound crystals.

-

Wash the crystals with a saturated aqueous solution of purified this compound.

-

Press the crystals to remove excess liquid.

-

Dry the final product at 80-90°C to obtain anhydrous this compound.[6]

-

2. Synthesis of this compound Hydrate

This compound hydrate can be prepared by crystallization from an aqueous solution at room temperature.

-

Materials: Barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂), formic acid (HCOOH), distilled water.

-

Procedure:

-

Slowly add a stoichiometric amount of formic acid to an aqueous suspension of barium carbonate or a solution of barium hydroxide with stirring.

-

Continue stirring until the reaction is complete (cessation of gas evolution for the carbonate reaction).

-

Filter the resulting solution to remove any unreacted starting material.

-

Allow the clear solution to evaporate slowly at room temperature.

-

Collect the resulting crystals by filtration and air-dry them.

-

Characterization Techniques

1. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for distinguishing between the hydrated and anhydrous forms by observing their thermal decomposition behavior.

-

Objective: To determine the water of hydration content and observe the decomposition pathway.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Expected Results:

-

This compound Hydrate: An initial mass loss corresponding to the loss of water of crystallization will be observed at temperatures below 200°C, accompanied by an endothermic peak in the DSC curve. Subsequent mass loss at higher temperatures will correspond to the decomposition of the anhydrous salt.

-

Anhydrous this compound: No significant mass loss is expected until the onset of decomposition around 300-400°C.[1] The decomposition will be indicated by a significant mass loss and corresponding endothermic/exothermic events in the DSC curve.

-

2. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the samples.

-

Objective: To identify the crystal system and unit cell parameters.

-

Instrumentation: A powder X-ray diffractometer.

-

Methodology:

-

Grind the this compound sample to a fine powder.

-

Mount the powder on a sample holder.

-

Scan the sample over a 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

-